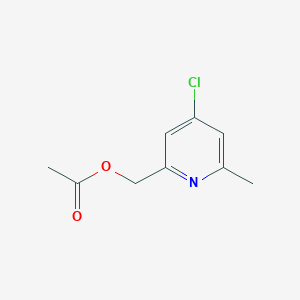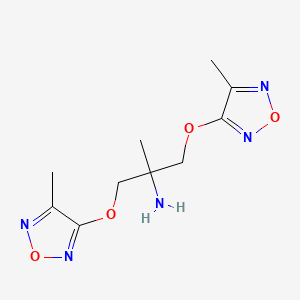
(4-Methylcyclohexyl)methanamine
Overview
Description
“(4-Methylcyclohexyl)methanamine” is an organic compound with the CAS Number: 34147-56-3 . It has a molecular weight of 127.23 . The IUPAC name for this compound is also "(4-methylcyclohexyl)methanamine" .
Molecular Structure Analysis
The molecular formula of “(4-Methylcyclohexyl)methanamine” is C8H17N . The InChI Code is 1S/C8H17N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)methanamine” is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Catalysis
- Quinazoline-Based Ruthenium Complexes for Transfer Hydrogenation: (4-Phenylquinazolin-2-yl)methanamine, synthesized from commercially available glycine, combined with ruthenium complexes, showed excellent conversion rates in transfer hydrogenation of acetophenone derivatives, with conversions up to 99% (Karabuğa et al., 2015).
Analytical Chemistry and Environmental Monitoring
- Determination in Water Samples Post-Chemical Spill: A heated purge-and-trap gas chromatography/mass spectrometry method was used to determine the isomers of (4-methylcyclohexyl)methanol in water samples from the 2014 Elk River chemical spill, highlighting its importance in environmental analysis and monitoring (Foreman et al., 2015).
Physicochemical Studies
- Partitioning and Solubility Data for Environmental Fate Analysis: Research provided vital physicochemical partitioning data for cis- and trans-(4-methylcyclohexyl)methanol, crucial for understanding their environmental fate and transport in incidents like the West Virginia chemical spill (Dietrich et al., 2015).
Biodegradation and Environmental Fate
- Degradation in Activated Sludge: A study on the degradation kinetics and transformation of (4-methylcyclohexyl)methanol isomers in activated sludge provides insights into their environmental fate, revealing that biodegradation is a major pathway for their removal from water treatment systems (Yuan et al., 2016).
Transport Mechanisms in Coal Beneficiation
- Coal Beneficiation and Environmental Implications: A study investigating the transport and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants showed that volatilization and sorption are significant mechanisms affecting its removal from water, with implications for environmental safety (He et al., 2015).
Safety and Hazards
“(4-Methylcyclohexyl)methanamine” is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is primarily used in organic synthesis, particularly in the synthesis of amine compounds .
Mode of Action
It is known that the compound plays a crucial role in the synthesis of other compounds, acting as a building block in various chemical reactions .
Biochemical Pathways
It is used in the synthesis of various organic compounds, suggesting that it may play a role in multiple biochemical pathways depending on the specific synthesis process .
Result of Action
As a chemical used in synthesis, its primary effect is likely the formation of new compounds through chemical reactions .
Action Environment
The action, efficacy, and stability of (4-Methylcyclohexyl)methanamine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is stored at room temperature, indicating that extreme temperatures could potentially affect its stability .
properties
IUPAC Name |
(4-methylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGMRDHYTYLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305276 | |
| Record name | 4-Methylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34147-56-3 | |
| Record name | 4-Methylcyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34147-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)

